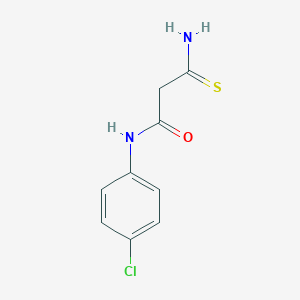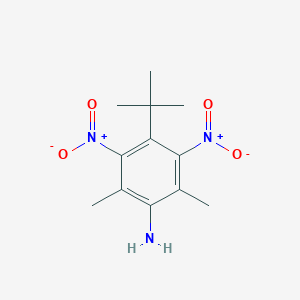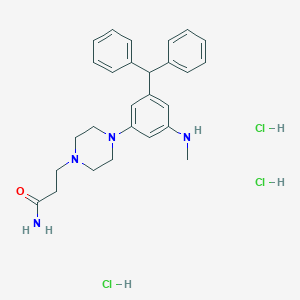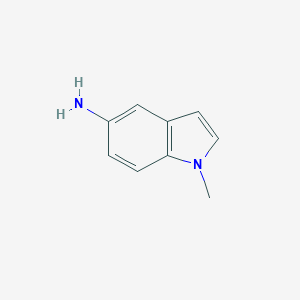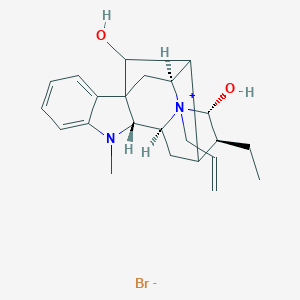
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide is a natural compound found in the roots of Rauvolfia serpentina, also known as Indian snakeroot. It is commonly used in traditional medicine for its antihypertensive and sedative properties. In recent years, this compound has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves its ability to inhibit the activity of the enzyme adenylate cyclase, which is responsible for the production of cyclic AMP. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and a decrease in blood pressure.
Effets Biochimiques Et Physiologiques
Studies have shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis process and limited availability may present limitations in terms of accessibility and cost.
Orientations Futures
There are several potential future directions for research on (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to explore its anticancer properties and potential applications in other medical fields. Additionally, the development of more efficient synthesis methods may increase its accessibility for research and clinical use.
Méthodes De Synthèse
The synthesis of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves the extraction of Rauvolfia serpentina roots and the isolation of the compound through a series of purification steps. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Research has shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has potential therapeutic applications in various medical fields. It has been studied for its antihypertensive, anti-inflammatory, and anticancer properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
107870-71-3 |
|---|---|
Nom du produit |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
Formule moléculaire |
C23H31BrN2O2 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-15-prop-2-enyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;bromide |
InChI |
InChI=1S/C23H31N2O2.BrH/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23;/h4,6-9,13-14,17-22,26-27H,1,5,10-12H2,2-3H3;1H/q+1;/p-1/t13-,14?,17-,18-,19?,20-,21?,22+,23?,25?;/m0./s1 |
Clé InChI |
FVJYANBRYOGVGH-UTZXWTGVSA-M |
SMILES isomérique |
CC[C@@H]1[C@H]([N+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)CC=C)O.[Br-] |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
SMILES canonique |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
Synonymes |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



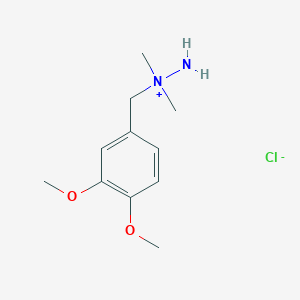
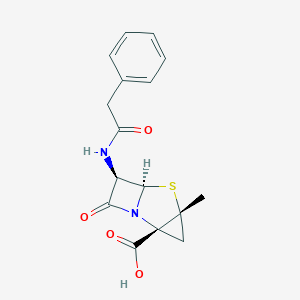
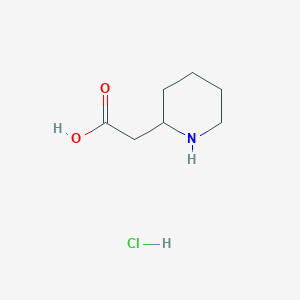
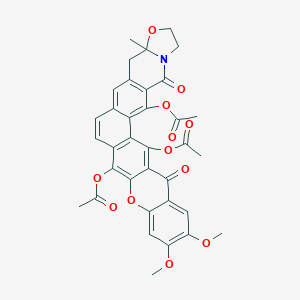

![Formamide, [14C]](/img/structure/B8465.png)
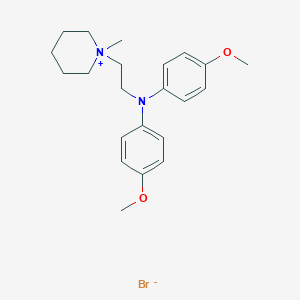


![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
